3-(4-Fluorophenoxy)-4-methylaniline
Description
3-(4-Fluorophenoxy)-4-methylaniline is an aromatic amine derivative featuring a fluorophenoxy group at position 3 and a methyl group at position 4 on the aniline ring. Its reactivity and physical properties are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, which modulate solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)-4-methylaniline |
InChI |
InChI=1S/C13H12FNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3 |
InChI Key |
GKIOLMJBYZKEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The SNAr approach leverages the electron-deficient nature of halogenated aniline precursors to facilitate phenoxide attack. For 3-(4-Fluorophenoxy)-4-methylaniline, 3-chloro-4-methylaniline serves as the optimal substrate due to its regiochemical alignment with the target product. The reaction proceeds via:
Standard Laboratory Protocol
Reagents :
- 3-Chloro-4-methylaniline (1.0 equiv)
- 4-Fluorophenol (1.2 equiv)
- Potassium carbonate (2.5 equiv)
- Dimethylformamide (DMF, anhydrous)
Procedure :
- Charge DMF (5 mL/g substrate) with K₂CO₃ under nitrogen.
- Add 3-chloro-4-methylaniline and 4-fluorophenol sequentially.
- Heat at 110°C for 12–18 hours with vigorous stirring.
- Cool to 25°C, dilute with ethyl acetate, and wash with brine.
- Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexanes).
Key Parameters :
| Variable | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 105–115°C | ±15% |
| Reaction Time | 12–24 hrs | ±10% |
| Base Strength | pKₐ > 10 | Critical |
Ullmann-Type Coupling for Challenging Substrates
Copper-Catalyzed Etherification
When SNAr proves ineffective due to insufficient ring activation, Ullmann coupling provides a robust alternative. This method employs:
- 3-Iodo-4-methylaniline as the aryl halide
- Copper(I) iodide (10 mol%)
- N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)
- Cesium carbonate (2.0 equiv) in DMSO at 130°C.
Mechanistic Insights :
The copper catalyst mediates oxidative addition of the aryl iodide, followed by transmetallation with the phenoxide. Reductive elimination yields the desired biaryl ether while regenerating the catalyst.
Industrial-Scale Adaptations
Continuous flow reactors enhance this method's practicality:
- Residence Time : 30–60 minutes
- Throughput : 5–10 kg/day in bench-scale units
- Purity : >99% by HPLC with in-line crystallization.
Protective Group Strategies for Amino Directing
Acetanilide Protection
To mitigate side reactions during SNAr:
- Protect 3-chloro-4-methylaniline as its acetanilide (acetic anhydride, pyridine).
- Perform phenoxide coupling under standard SNAr conditions.
- Deprotect with 6M HCl at reflux (2 hrs).
Yield Comparison :
| Protection Status | Crude Yield | Isolated Yield |
|---|---|---|
| Unprotected | 45% | 32% |
| Acetanilide | 78% | 65% |
Solvent and Base Optimization
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (SNAr) | Yield (Ullmann) |
|---|---|---|---|
| DMF | 36.7 | 65% | 42% |
| DMSO | 46.7 | 38% | 81% |
| NMP | 32.2 | 71% | 63% |
| Acetonitrile | 37.5 | 29% | N/A |
Base Selection Guide
| Base | pKₐ (H₂O) | Solubility in DMF | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|---|
| K₂CO₃ | 10.3 | Moderate | 5.2 |
| Cs₂CO₃ | 10.7 | High | 8.1 |
| NaOt-Bu | 13.5 | Low | 3.7 |
Industrial Production Methodologies
Continuous Flow Synthesis
Modern plants employ tubular reactors with:
Crystallization Protocols
Final purification utilizes anti-solvent precipitation:
- Dissolve crude product in ethyl acetate (5 mL/g).
- Add methylcyclohexane (15 mL/g) dropwise at 0–5°C.
- Filter and dry under vacuum to achieve >99.5% purity.
Comparative Analysis of Synthetic Routes
| Parameter | SNAr (Protected) | Ullmann Coupling |
|---|---|---|
| Starting Material Cost | $120/kg | $280/kg |
| Reaction Scale | 100g–10kg | 1kg–100kg |
| Environmental Factor (E) | 18.7 | 24.3 |
| Typical Yield | 65–72% | 78–85% |
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
3-(4-Fluorophenoxy)-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
2-(4-Fluorophenoxy)-4-methylaniline (CAS 946774-45-4)
- Molecular Formula: C₁₃H₁₂FNO
- Molecular Weight : 217.24 g/mol
- Key Differences: The fluorophenoxy group is at position 2 instead of 3. This isomer may exhibit distinct UV-Vis absorption properties compared to the 3-substituted derivative .
4-Fluoro-3-methylaniline (CAS 452-69-7)
- Molecular Formula : C₇H₈FN
- Molecular Weight : 125.15 g/mol
- Key Differences: Lacks the phenoxy group but retains the fluorine and methyl substituents. This simpler structure is used in dye synthesis and as a precursor for agrochemicals. Its boiling point (90–92°C at 16 mmHg) and density (1.124 g/cm³) highlight volatility differences compared to bulkier phenoxy-containing analogs .
3-Fluoro-4-(4-methylphenoxy)aniline
- Molecular Formula: C₁₃H₁₂FNO (inferred)
- CAS: Not available
- Key Differences: Substitutes the 4-fluorophenoxy group with a 4-methylphenoxy group. The methyl substituent on the phenoxy ring enhances lipophilicity, which could improve membrane permeability in drug design .
Derivatives with Modified Functional Groups
N-(9-Fluorenylmethoxycarbonyl)-4-methylaniline
- Molecular Formula: C₂₁H₁₈NO₂
- Molecular Weight : 316.37 g/mol
- Key Differences : Incorporates an Fmoc protecting group, commonly used in peptide synthesis. The addition of this group increases molecular weight and alters solubility, making the compound suitable for solid-phase synthesis workflows .
Mono-azo Substituted Calix[4]arenes with 4-Methylaniline
- Key Findings : Derivatives with electron-donating groups (e.g., methyl) on the aniline ring exhibit bathochromic shifts in UV-Vis spectra compared to electron-withdrawing substituents. This property is critical for designing chromogenic sensors or optical materials .
Solubility and Reactivity
- Fluorophenoxy groups generally reduce solubility in polar solvents due to increased hydrophobicity. For example, 4-fluoro-3-methylaniline has a density of 1.124 g/cm³, whereas bulkier analogs like 2-(4-fluorophenoxy)-4-methylaniline are likely less dense but more rigid .
- The fluorine atom in 3-(4-fluorophenoxy)-4-methylaniline may enhance metabolic stability in pharmaceuticals, as seen in related compounds like Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate, which showed improved pharmacokinetic profiles in preclinical studies .
Antiproliferative Activity
- While direct data are unavailable, structurally similar compounds, such as (4-fluorophenyl)[(4-methoxyphenyl)methylene]amine, demonstrate antiproliferative effects against cancer cell lines. The presence of a methyl group may modulate cytotoxicity by influencing steric interactions with cellular targets .
Data Table: Key Compounds and Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Fluorophenoxy)-4-methylaniline, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. A common precursor is 4-fluoro-2-methylaniline (CAS 452-71-1), which undergoes coupling with 4-fluorophenol derivatives. Key intermediates include halogenated anilines and activated aryl ethers. Reaction conditions (e.g., Cu catalysts, temperature >100°C) must be optimized to avoid side reactions like dehalogenation .
- Data Reference : lists 4-fluoro-2-methylaniline (F.W. 125.15) as a structurally similar intermediate, while highlights the role of halogenated intermediates in analogous syntheses.
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(4-Fluorophenoxy)-4-methylaniline?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, particularly fluorine substitution patterns. Mass spectrometry (MS) confirms molecular weight (M.W. ~203.22 for C₁₂H₁₀FNO) .
- Data Reference : specifies HPLC purity thresholds for related fluorinated anilines, while provides molecular formulas for structurally similar compounds.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate dehalogenation during the synthesis of 3-(4-Fluorophenoxy)-4-methylaniline?
- Methodological Answer : Dehalogenation is a common side reaction in halogenated aniline syntheses. Strategies include:
- Using milder bases (e.g., K₂CO₃ instead of NaOH) to reduce nucleophilic attack on the C-F bond.
- Lowering reaction temperatures (<120°C) and employing palladium/copper co-catalysts to enhance selectivity.
- Monitoring intermediates via thin-layer chromatography (TLC) to identify degradation byproducts early .
- Data Reference : notes the bp of 4-fluoro-2-methylaniline (90–92°C/16mm), suggesting thermal sensitivity, while discusses catalytic systems for analogous coupling reactions.
Q. How can contradictory solubility data for 3-(4-Fluorophenoxy)-4-methylaniline in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions often arise from solvent purity or crystallinity differences. Researchers should:
- Use standardized solvent systems (e.g., USP-grade DMSO, ethanol) and control humidity.
- Perform differential scanning calorimetry (DSC) to assess crystallinity impacts.
- Apply Hansen solubility parameters to predict solvent compatibility, leveraging fluorine’s polar contributions .
- Data Reference : emphasizes surface-adsorption effects on solubility, while references fluorophenyl-piperidine derivatives with similar solubility challenges.
Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorophenoxy group activates the aromatic ring for cross-coupling. Key steps include:
- Oxidative addition of Pd(0) to the C–Br bond (if brominated).
- Transmetallation with boronic acids under inert atmospheres.
- Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity of 3-(4-Fluorophenoxy)-4-methylaniline across studies?
- Methodological Answer : Variations may stem from impurity profiles or assay conditions. Recommendations:
- Reproduce assays with rigorously purified batches (HPLC >99%).
- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Cross-reference with fluorinated analogs (e.g., 3-(Difluoromethoxy)-4-methylaniline, M.W. 173.16) to isolate substituent effects .
Experimental Design
Q. What strategies are effective in scaling up 3-(4-Fluorophenoxy)-4-methylaniline synthesis without compromising yield?
- Methodological Answer : Pilot-scale optimization should:
- Use flow chemistry to maintain temperature control and reduce side reactions.
- Replace batch reactors with continuous stirred-tank reactors (CSTRs) for better mixing.
- Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Data Reference : details pilot-scale parameters for 4-fluoro-2-methylaniline, and discusses reactor design for sensitive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
